molecular formula C13H18O4 B13705867 Methyl 4-(tert-Butoxy)-3-methoxybenzoate

Methyl 4-(tert-Butoxy)-3-methoxybenzoate

Cat. No.: B13705867
M. Wt: 238.28 g/mol
InChI Key: HSPZUQPIOIKUEF-UHFFFAOYSA-N
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Description

Methyl 4-(tert-Butoxy)-3-methoxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a tert-butoxy group and a methoxy group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(tert-Butoxy)-3-methoxybenzoate typically involves the esterification of 4-(tert-Butoxy)-3-methoxybenzoic acid with methanol in the presence of a catalyst. The reaction is usually carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer advantages such as improved efficiency, better control over reaction conditions, and enhanced safety compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(tert-Butoxy)-3-methoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The methoxy and tert-butoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Methyl 4-(tert-Butoxy)-3-methoxybenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-(tert-Butoxy)-3-methoxybenzoate involves its interaction with specific molecular targets. The tert-butoxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(tert-Butoxy)-3-methoxybenzoate is unique due to the presence of both tert-butoxy and methoxy groups on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C13H18O4

Molecular Weight

238.28 g/mol

IUPAC Name

methyl 3-methoxy-4-[(2-methylpropan-2-yl)oxy]benzoate

InChI

InChI=1S/C13H18O4/c1-13(2,3)17-10-7-6-9(12(14)16-5)8-11(10)15-4/h6-8H,1-5H3

InChI Key

HSPZUQPIOIKUEF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC1=C(C=C(C=C1)C(=O)OC)OC

Origin of Product

United States

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